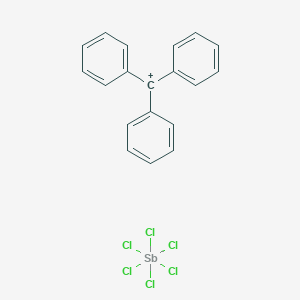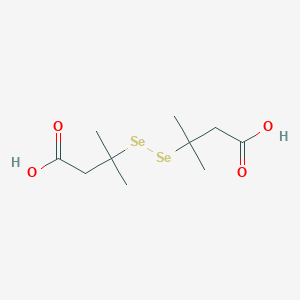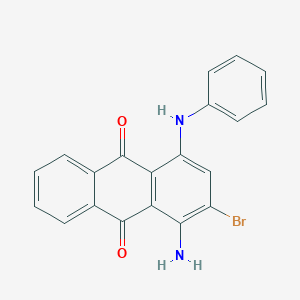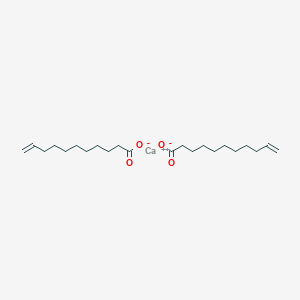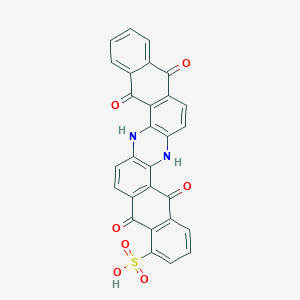
6-Amino-1-naphthalenesulfonamide
Overview
Description
6-Amino-1-naphthalenesulfonamide is a derivative of naphthalenesulfonamide, a class of compounds known for their diverse pharmacological activities and roles in biochemical research, including serving as calmodulin antagonists and protein kinase inhibitors. These compounds have been studied for their interactions with proteins and their effects on cell proliferation, signaling pathways, and enzyme regulation (Hidaka et al., 1981).
Synthesis Analysis
The synthesis of this compound and its derivatives involves complex chemical reactions, starting from basic naphthalene sulfonates. Zhao Gui-sen (2005) outlines a method using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a range of compounds, indicating the synthetic versatility of this chemical backbone (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through crystallography and other analytical techniques. For instance, Hempel et al. (2005) describe the crystal structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7), highlighting the compound's extended conformation and providing insights into its interaction with calmodulin (Hempel et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, influencing its pharmacological properties. It has been shown to inhibit several enzymes, including protein kinases, through interactions not solely dependent on calmodulin antagonism, indicating a broad spectrum of biochemical effects (Inagaki et al., 1986).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and crystallinity, are crucial for their biological activity and application. These properties are influenced by the compound's molecular structure and substituents, affecting its interaction with biological targets (Avinash et al., 2016).
Chemical Properties Analysis
This compound's chemical properties, including reactivity and stability, underpin its utility in research and potential therapeutic applications. Its ability to interact with and inhibit various enzymes suggests a versatile chemical behavior, enabling the modulation of biological processes (Hidaka et al., 1978).
Scientific Research Applications
Protein Kinase Inhibitors : Naphthalenesulfonamides like N-(6-Amino-1-naphthalenesulfonamide) are known for their ability to inhibit several protein kinases. A study found that replacing the naphthalene ring with isoquinoline retained the ability to inhibit protein kinases, indicating the potential of these compounds in targeting specific protein kinases (Hidaka et al., 1984).
Cell Proliferation Inhibition : Derivatives of N-(this compound), such as W-7, have been shown to inhibit the proliferation of cells, suggesting a role in cancer research and potentially in the development of anticancer drugs (Hidaka et al., 1981).
Pharmacological Studies : Naphthalenesulfonamide derivatives have been used in pharmacological studies to understand the regulation of various enzymes and cellular processes. For instance, certain derivatives can activate protein kinase C, providing insights into the mechanism of enzyme regulation (Ito et al., 1986).
Role in Myeloid Differentiation : Some naphthalenesulfonamide calmodulin antagonists have been found to induce limited myeloid differentiation in certain cell lines, contributing to our understanding of cellular differentiation processes (Veigl et al., 1986).
Synthesis and Chemical Studies : Research has also focused on the synthesis of these compounds for use as intermediates in creating HIV integrate inhibitors, demonstrating their importance in medicinal chemistry (Zhao Gui-sen, 2005).
Applications in Cancer Treatment : Studies have shown that combining calmodulin antagonists like N-(this compound) with other antineoplastic drugs can enhance their effects against certain types of cancer, such as ovarian carcinoma and sarcoma (Kikuchi et al., 1987), (Ito & Hidaka, 1983).
Mechanism of Action
Target of Action
6-Aminonaphthalene-1-sulfonamide, also known as 6-Amino-1-naphthalenesulfonamide or 6-Aminonaphthalene-1-sulphonamide, is a sulfonamide compound . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
6-Aminonaphthalene-1-sulfonamide acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by 6-Aminonaphthalene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme DHPS, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . As a result, the bacteria cannot synthesize DNA or RNA, which inhibits their growth and multiplication .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary result of the action of 6-Aminonaphthalene-1-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from synthesizing DNA or RNA . This leads to a bacteriostatic effect, meaning that it inhibits the growth of bacteria without necessarily killing them .
Future Directions
Biochemical Analysis
Biochemical Properties
In vivo, sulfonamides, a group to which 6-Aminonaphthalene-1-sulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Dosage Effects in Animal Models
It is known that when used in large doses, sulfonamide drugs may cause a strong allergic reaction .
properties
IUPAC Name |
6-aminonaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDYTKDXRQHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152922 | |
| Record name | 6-Amino-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206-43-5 | |
| Record name | 6-Amino-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminonaphthalene-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6-amino-1-naphthalenesulfonamide (ANSN) and what is its primary application in the provided research articles?
A1: this compound (ANSN) is a fluorescent compound used as a leaving group in the design of synthetic substrates for serine proteases. [, , ] These enzymes, crucial in processes like blood coagulation and fibrinolysis, cleave peptide bonds. When a serine protease cleaves a peptide bond linked to ANSN, the released ANSN exhibits a significant increase in fluorescence, enabling researchers to monitor enzyme activity with high sensitivity.
Q2: Can you provide a specific example of an ANSN-based substrate and its target serine protease?
A3: One example is the substrate ZGGRR-ANSNH(cyclo-C6H11), which displays significant selectivity for activated protein C (APC) compared to other enzymes like thrombin and factor Xa. [] This substrate leverages the structural preferences of APC for specific amino acid sequences and the properties of the cyclohexyl-substituted ANSN leaving group to achieve this high selectivity.
Q3: What advantages do ANSN-based substrates offer over other fluorogenic substrates for studying serine proteases?
A4: ANSN-based substrates offer enhanced sensitivity and specificity compared to substrates utilizing other fluorescent leaving groups like p-nitroaniline or 7-amino-4-methylcoumarin. [] This advantage stems from ANSN's inherently higher quantum fluorescent yield and the flexibility to modify its sulfonamide moiety, allowing researchers to fine-tune the substrate's properties for specific serine proteases. Furthermore, researchers have successfully quantified serine proteases at picomolar and even femtomolar concentrations using ANSN-based substrates, highlighting their exceptional sensitivity. [] This increased sensitivity is crucial for studying these enzymes in complex biological systems where their concentrations might be very low.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



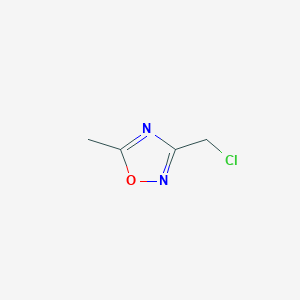

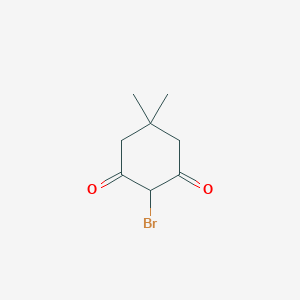

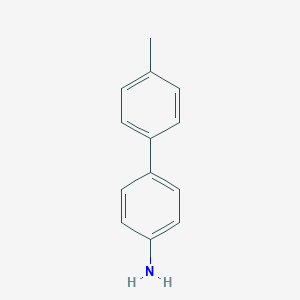
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)

